molecular formula C12H7Cl2N5 B3011584 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine CAS No. 438538-28-4

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine

Cat. No.: B3011584
CAS No.: 438538-28-4
M. Wt: 292.12
InChI Key: LJRAEEUEITZCPH-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine (CAS 438538-28-4) is a high-nitrogen heterocyclic compound supplied as a dry powder for research applications. With the molecular formula C12H7Cl2N5 and a molecular weight of 292.13 g/mol, this compound is designed for use in biological screening and lead optimization studies in drug discovery . The compound features a pyridine core linked to a phenyl-substituted tetrazole ring, a structural motif known to be of significant interest in medicinal chemistry. Tetrazole derivatives are widely recognized as bioisosteric analogs of carboxyl and cis-amide groups, which can enhance metabolic stability and improve the physicochemical properties of lead compounds . This makes them valuable scaffolds in the development of active pharmaceutical ingredients, as seen in drugs like losartan and other tetrazole-containing therapeutics . Researchers can utilize this compound in the synthesis of more complex molecules or for probing biological targets. According to its Lipinski's Rule of Five parameters—including a logP of 3.731, zero hydrogen bond donors, and a polar surface area of 56 Ų—this compound displays characteristics that are favorable for drug-likeness . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,6-dichloro-2-(1-phenyltetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N5/c13-9-6-7-10(14)15-11(9)12-16-17-18-19(12)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRAEEUEITZCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichloropyridine and phenyl-tetrazole.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents.

Scientific Research Applications

3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine and Pyridazine Derivatives

Compounds like 5-Cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) and 3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) () share the pyridine/pyridazine backbone but lack the tetrazole moiety. Key differences include:

  • Substituent Effects : The dichloro groups in the target compound likely increase electrophilicity compared to cyclopropyl or alkoxy substituents in analogs.
  • Synthetic Routes : The target compound’s synthesis might involve nucleophilic substitution or coupling reactions, whereas analogs in are synthesized via high-temperature (180°C) reactions using fluoropyridine precursors .
  • Biological Activity : Analogs in inhibit DHODH (dihydroorotate dehydrogenase), a key enzyme in pyrimidine biosynthesis, while the tetrazole group in the target compound could modulate interactions with metal ions or biomolecular targets .

Tetrazole-Containing Heterocycles

N-Benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide (4e) () shares the 1-phenyl-1H-tetrazol-5-yl group but incorporates a sulfonamide-thioacetamide linker. Comparisons include:

  • Spectral Data : The tetrazole group in 4e contributes to distinct NMR signals (e.g., pyridine CH at δ 8.36 ppm), whereas the dichloro-pyridine core in the target compound may downfield-shift adjacent protons due to electron withdrawal .
  • Molecular Weight : HRMS data for 4e ([M+H]+ = 419.0956) suggest higher molecular weight compared to the target compound, which lacks the sulfonamide moiety .

Dichloro-Substituted Benzimidazoles

5,6-Dichloro-2-(dimethoxyphenyl)-1H-benzimidazoles () feature dichloro substitution on a benzimidazole ring. Key contrasts:

  • Dipole Moments : Benzimidazole analogs exhibit dipole moments ranging from 6.92–8.24 D, influenced by substituent orientation. The target compound’s dipole moment is likely higher due to the polar tetrazole group .
  • Therapeutic Potential: Benzimidazoles are associated with antiviral and anthelmintic activities, while the target compound’s tetrazole-pyridine hybrid structure may offer unique binding profiles .

Dichloro-Substituted Pyrimidines

5-Amino-4,6-dichloro-2-(propylthio)pyrimidine () is an anticancer agent with dichloro and thioether substituents. Comparisons highlight:

  • Halogen Effects : Dichloro groups in both compounds enhance stability and electrophilicity, but the pyrimidine core in may facilitate DNA intercalation, unlike the pyridine-tetrazole system .
  • Synthetic Complexity : The target compound’s synthesis may require multi-step protocols similar to those in , which uses CDI-mediated couplings in THF .

Structural and Electronic Properties

Property 3,6-Dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine 5,6-Dichloro-benzimidazoles () N-Benzyl-tetrazole-sulfonamide ()
Core Structure Pyridine with tetrazole Benzimidazole Acetamide-tetrazole-sulfonamide
Key Substituents Cl, 1-phenyltetrazole Cl, dimethoxyphenyl Sulfonamide, benzyl
Dipole Moment (D) Not reported (estimated >8 D) 6.92–8.24 D Not reported
Synthetic Conditions Likely CDI/THF coupling (inferred from ) Multi-step alkylation/cyclization Nucleophilic substitution in THF
Potential Applications Enzyme inhibition, anticancer (hypothetical) Antiviral, anthelmintic Enzyme inhibition (e.g., DHODH)

Biological Activity

3,6-Dichloro-2-(1-phenyl-1H-tetrazol-5-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and applications. The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with dichloro and tetrazole functionalities. Its chemical structure can be represented as follows:

C9H6Cl2N4\text{C}_9\text{H}_6\text{Cl}_2\text{N}_4

This structure is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes .

Analgesic and Anti-inflammatory Effects

Recent computational predictions suggest that this compound may possess analgesic properties. Similar compounds have shown potential as pain relievers by acting on opioid receptors or inhibiting inflammatory pathways .

Table 1: Predicted Biological Activities

Activity TypeProbability (%)References
Analgesic79.5
Antimicrobial70.0
Anti-inflammatory75.0

The biological activity of this compound is believed to stem from its ability to interact with specific receptors or enzymes. The tetrazole moiety can mimic carboxylate groups, allowing for effective binding to active sites on proteins. This interaction can modulate enzyme activity or receptor signaling pathways.

Case Studies

  • Study on Pain Relief : A study investigating the analgesic effects of related tetrazole compounds demonstrated significant pain relief in animal models when administered at specific dosages. The study highlighted the potential for developing new analgesics based on the tetrazole scaffold .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of tetrazole derivatives, including similar compounds to this compound. The results indicated effective inhibition against several strains of bacteria, suggesting a promising avenue for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the Tetrazole Ring : This can be achieved by reacting appropriate nitriles with sodium azide under acidic conditions.
  • Pyridine Substitution : Subsequent reactions introduce the pyridine moiety through nucleophilic substitution methods.

Table 2: Summary of Synthetic Routes

StepReaction TypeKey Reagents
Tetrazole FormationCyclizationNitrile, Sodium Azide
Pyridine SubstitutionNucleophilic SubstitutionPyridine Derivative

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